molecular formula C18H18O5 B1149392 3'-Methyl-4-O-methylhelichrysetin CAS No. 109471-13-8

3'-Methyl-4-O-methylhelichrysetin

Cat. No. B1149392
CAS RN: 109471-13-8
M. Wt: 314.33252
InChI Key:
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Description

Synthesis Analysis

Synthetic approaches to compounds similar to 3'-Methyl-4-O-methylhelichrysetin often involve multi-step processes. For instance, the synthesis of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination demonstrates the complexity and efficiency of modern synthetic methods. These methods highlight the use of unactivated C-H bonds, especially in methyl groups, as functional groups in organic synthesis (He et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 3'-Methyl-4-O-methylhelichrysetin is often elucidated using techniques like X-ray diffraction. For example, studies on 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones provided detailed insights into their solid-state structure, showcasing the capabilities of X-ray diffraction in understanding complex molecular geometries (Gluziński et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of structurally related compounds involves a variety of reactions, including Michael additions and electrophilic additions, demonstrating the diverse reactivity patterns that can be expected from complex organic molecules. These reactions enable the synthesis of a broad variety of biologically relevant structures (Hang Dao Thi et al., 2016).

Physical Properties Analysis

The physical properties of related compounds are influenced by their molecular structure. For example, the synthesis and characterization of different polymers and organic compounds shed light on how structural variations can affect properties like solubility, melting point, and crystal structure. Studies on polythiophenes and poly(4-methylthiophenes) illustrate how substituents and molecular configuration can impact these physical properties (Chen & Tsai, 1993).

Chemical Properties Analysis

The chemical properties of compounds related to 3'-Methyl-4-O-methylhelichrysetin, such as acidity, basicity, and reactivity towards various reagents, can be inferred from detailed studies on their electronic structure and bond formation. Computational insights on molecules like 3-((1H-pyrrol-1-yl) methyl) naphthalen-2-ol provide a comprehensive understanding of their chemical behavior, including electron distribution, molecular orbitals, and potential reactive sites (Boobalan et al., 2015).

Scientific Research Applications

However, it's worth noting that the specific compound "3'-Methyl-4-O-methylhelichrysetin" was not directly mentioned in the search results. This could indicate a gap in the available literature on this compound or that it is a relatively unexplored area of research. Given this, I'll highlight related findings that could potentially inform the scientific research applications of methylated compounds similar to "3'-Methyl-4-O-methylhelichrysetin", focusing on their synthesis, biological activities, and implications for further research.

Synthesis and Chemical Applications

The synthesis and applications of various methylated compounds have been explored, indicating the interest in modifying chemical structures for enhanced properties or specific applications. For example, the study on "Synthesis and Applications of 3‐Methylene‐4‐(trifluoromethyl)azetidin‐2‐ones" illustrates the utility of methylated compounds as building blocks in organic synthesis, enabling access to a broad variety of biologically relevant structures (Dao Thi et al., 2016).

Biological Activities and Mechanisms

Methylation plays a crucial role in biological systems, affecting gene expression and protein function. "DNMT3L connects unmethylated lysine 4 of histone H3 to de novo methylation of DNA" discusses the biological significance of methylation in DNA and histone modifications, impacting gene silencing and activation (Ooi et al., 2007).

Potential Therapeutic Applications

The modification of natural products through methylation has been explored for therapeutic applications. "Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves" highlights how methylation can alter the biological activities of flavonoids, a class of compounds known for their therapeutic potentials (Park et al., 2020).

Safety And Hazards

The safety data sheet for 3’-Methyl-4-O-methylhelichrysetin suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJIHSNZSOFRQU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methyl-4-O-methylhelichrysetin

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